2,4,7-Decatrienal, specifically in its (2E,4E,7Z) configuration, is an organic compound with the molecular formula CHO. It features a linear carbon chain of ten atoms that includes three conjugated double bonds and an aldehyde functional group at the terminal position. This unique structure contributes to its strong citrus aroma, making it a valuable compound in the flavor and fragrance industry. The compound is classified as a fatty aldehyde and is known for its potential applications in various fields, including chemistry, biology, and medicine .
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and halogenated compounds from substitution.
Research indicates that 2,4,7-Decatrienal may play a role in biological processes due to its formation during the oxidative degradation of fatty acids. It has been studied for its potential effects on cellular signaling pathways and inflammatory responses. The compound's interaction with molecular targets is facilitated by its aldehyde group and conjugated double bonds, which can form reactive intermediates that engage with cellular components .
The synthesis of 2,4,7-Decatrienal can be achieved through various methods:
The applications of 2,4,7-Decatrienal are diverse:
Studies on the interaction of 2,4,7-Decatrienal with biological systems suggest that it may act as a signaling molecule. Its interaction with cell membrane receptors could trigger intracellular events leading to specific physiological responses. The exact molecular targets and pathways involved remain under investigation .
Several compounds share structural similarities with 2,4,7-Decatrienal:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,4,7-Decatrienal (2E,4Z,7Z) | Isomer with different double bond configurations | Different reactivity due to altered double bond positions |
| 2,4,7-Decatrienal (2Z,4E,7E) | Another isomer variant | Varying physical properties compared to (2E,4E,7Z) |
| 2,4,7-Tridecatrienal | Longer carbon chain with similar double bond structure | Potentially different biological activities |
| 2,4-Dodecadienal | Similar structure but longer carbon chain | Different aroma profile |
The uniqueness of 2,4,7-Decatrienal lies in its specific arrangement of double bonds and the presence of an aldehyde group. These structural characteristics influence its chemical reactivity and sensory properties compared to similar compounds .
2,4,7-Decatrienal (2E,4E,7Z) is a ten-carbon aldehyde featuring three conjugated double bonds at positions 2, 4, and 7. The (2E,4E,7Z) designation specifies the trans (E), trans (E), and cis (Z) configurations of the double bonds, respectively. The planar geometry of the conjugated 2,4-diene system creates a rigid backbone, while the cis configuration at the 7-position introduces a steric twist in the terminal alkyl chain.
The molecular structure is characterized by alternating single and double bonds, with bond lengths of approximately 1.34 Å for double bonds and 1.45 Å for single bonds, as inferred from analogous alkenals. The aldehyde functional group at position 1 contributes to the compound’s polarity, with a calculated dipole moment of 3.2 Debye.
NMR spectroscopy provides definitive evidence for the (2E,4E,7Z) configuration. Key ¹H NMR signals include:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (Aldehyde) | 9.48 | d | J = 7.8 |
| H-2 | 6.55 | dd | J = 15.4, 10.2 |
| H-3 | 6.25 | dd | J = 15.4, 10.8 |
| H-4 | 6.12 | dd | J = 14.9, 11.1 |
| H-5 | 2.31 | m | - |
| H-7 | 5.42 | dt | J = 10.9, 6.7 |
The trans configuration of the 2,4-diene system is confirmed by large vicinal coupling constants (J = 15.4 Hz between H-2 and H-3). The cis configuration at C7 is evidenced by a smaller coupling constant (J = 10.9 Hz) between H-7 and H-8. Two-dimensional COSY and HETCOR spectra validate proton-proton correlations and carbon-proton connectivity.
Electron ionization mass spectrometry reveals characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Interpretation |
|---|---|---|
| 150 | 10 | Molecular ion (M⁺) |
| 121 | 46 | [M - C₂H₅]⁺ |
| 105 | 51 | [C₇H₁₀O]⁺ |
| 81 | 100 | [C₅H₅O]⁺ (conjugated dienal system) |
The base peak at m/z 81 corresponds to the cyclopentenyl cation, indicative of the conjugated 2,4-dienal system. The fragment at m/z 121 arises from cleavage between C5 and C6, retaining the aldehyde group and two double bonds.
Infrared spectroscopy shows strong absorption at 1720 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (conjugated C=C), and 970 cm⁻¹ (trans C-H out-of-plane bending). The absence of absorption above 3000 cm⁻¹ confirms the lack of terminal alkynes or hydroxyl groups.
The (2E,4E,7Z) isomer exhibits distinct properties compared to other stereoisomers:
| Property | (2E,4E,7Z) | (2E,4E,7E) | (2Z,4E,7Z) |
|---|---|---|---|
| Boiling Point (°C) | 92–94 | 89–91 | 95–97 |
| λmax (UV-Vis, nm) | 252 | 245 | 260 |
| NMR J₂,₃ (Hz) | 15.4 | 15.1 | 11.2 |
The (2E,4E,7Z) isomer demonstrates greater thermal stability than the (2E,4E,7E) form due to reduced steric strain in the cis-7 configuration. Conjugation across the 2,4-diene system lowers the HOMO-LUMO gap by 0.8 eV compared to non-conjugated isomers.
The synthesis of 2,4,7-decatrienal through Grignard reaction-based methodologies represents a well-established approach in organic chemistry for constructing complex polyunsaturated aldehydes [8]. The Grignard reaction involves the formation of organometallic compounds where carbon alkyl, allyl, vinyl, or aryl magnesium halides serve as nucleophilic reagents that attack electrophilic carbonyl groups under anhydrous conditions [8]. This reaction mechanism proceeds through a six-membered ring transition state, where the carbon attached to magnesium acts as a nucleophile due to carbon being more electronegative than magnesium [8].
For the synthesis of 2,4,7-decatrienal, the Grignard approach typically involves multiple sequential carbon-carbon bond forming reactions [9]. The process begins with the preparation of appropriate Grignard reagents from alkyl or aryl halides and magnesium metal in anhydrous diethyl ether or tetrahydrofuran solvents [11] [14]. The reactivity order of halides follows the pattern: iodide > bromide > chloride >> fluoride, with magnesium and lithium demonstrating effective reactivity with chlorides, bromides, and iodides [14].
Research has demonstrated that the synthesis of polyunsaturated aldehydes similar to 2,4,7-decatrienal can be achieved through Grignard coupling reactions involving alkynyl precursors [5]. The methodology involves bromination of alkynyl alcohols followed by Grignard coupling with appropriate alkynyl derivatives [5]. This approach has been successfully applied in the synthesis of related compounds such as 2,4,7-tridecatrienal, where 1-bromo-2-octyne was coupled with the Grignard derivative of 2-trans-penten-4-yn-1-ol [5].
| Synthesis Parameter | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent System | Anhydrous diethyl ether | 60-80% | [11] |
| Temperature Control | 0°C to -78°C | 65-85% | [48] |
| Reaction Time | 2-24 hours | 70-90% | [44] |
| Magnesium Equivalent | 2.0-2.5 eq | 75-87% | [46] |
The synthetic strategy for 2,4,7-decatrienal involves careful control of reaction conditions to maintain the integrity of the conjugated double bond system [10]. The carbon-oxygen double bond reactivity allows aldehydes and ketones to react through addition mechanisms, where Grignard reagents add across the carbon-oxygen double bond followed by hydrolysis with dilute acid to form the corresponding alcohol intermediate [11]. Subsequent oxidation steps can convert these intermediates to the desired aldehyde products [49].
Hydroperoxide lyase enzymes represent a crucial biochemical pathway for the synthesis of 2,4,7-decatrienal through enzymatic cleavage of fatty acid hydroperoxides [15]. These enzymes belong to the cytochrome P450 enzyme family, specifically the CYP74C and CYP74B subfamilies, and catalyze the cleavage of carbon-carbon bonds in polyunsaturated fatty acid hydroperoxides [15]. The enzymatic mechanism involves the rearrangement of hydroperoxides flanked by olefins to generate hemiacetal intermediates, which subsequently decompose to form aldehydes including 2,4,7-decatrienal [15].
The hydroperoxide lyase pathway begins with the formation of fatty acid hydroperoxides through lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids [16]. Research has demonstrated that lipoxygenase enzymes convert substrates such as linolenic acid and arachidonic acid into their corresponding hydroperoxides, which serve as substrates for hydroperoxide lyase enzymes [19]. The specificity of hydroperoxide lyase for different positional isomers of fatty acid hydroperoxides determines the final aldehyde products formed [19].
Studies on hydroperoxide lyase production have revealed optimal conditions for enzymatic synthesis of polyunsaturated aldehydes [16]. The addition of iron(II) sulfate to culture media significantly enhances hydroperoxide lyase activity, with concentrations of 1 millimolar iron(II) resulting in a 2.6-fold increase in specific activity [16]. The optimal expression temperature and culture conditions further influence enzyme productivity, with total activities reaching 3.30 × 10^5 units per cubic decimeter of culture media under optimized conditions [16].
| Enzyme Parameter | Optimal Value | Activity Enhancement | Reference |
|---|---|---|---|
| Iron(II) Concentration | 1 mM | 2.6-fold increase | [16] |
| Expression Temperature | 18-30°C | Variable | [16] |
| pH Range | 6.5-8.0 | Optimal activity | [16] |
| Substrate Concentration | 2.22 mM | Maximum conversion | [16] |
The enzymatic synthesis pathway demonstrates high substrate specificity, with hydroperoxide lyase enzymes showing preference for specific hydroperoxide intermediates [19]. Research has identified that 12-hydroperoxy-5,8,10,14-eicosatetraenoic acid and 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid serve as key intermediates in the formation of carbon-9 and carbon-6 aldehydes respectively [19]. The stereochemistry of these intermediates influences the final product distribution, with chiral analysis revealing specific stereoisomeric preferences in the enzymatic pathway [23].
Marine diatoms represent the primary biological source of 2,4,7-decatrienal in aquatic ecosystems, with species such as Thalassiosira gravida and Thalassiosira rotula serving as major producers of this polyunsaturated aldehyde [1] [25]. The biosynthetic pathway in diatoms involves a complex enzymatic cascade initiated by phospholipase A2 activity, which triggers the wound-activated chemical defense mechanism in these marine microorganisms [22].
The diatom biosynthetic pathway differs significantly from higher plant systems in its substrate utilization and enzymatic mechanisms [22]. While higher plants employ lipases acting on galactolipids to release carbon-18 fatty acids for aldehyde production, diatoms rely on phospholipids and the transformation of carbon-20 fatty acids to form 2,4-decadienal and 2,4,7-decatrienal [22]. This pathway demonstrates remarkable substrate specificity, with exclusively carbon-20 fatty acids serving as precursors for volatile aldehyde production [22].
Research using isotopically labeled precursors has elucidated the specific biosynthetic intermediates involved in diatom 2,4,7-decatrienal production [23]. The synthesis of 2E,4Z,7Z-decatrienal involves primarily eicosapentaenoic acid through an 11R-lipoxygenase pathway, as evidenced by the identification of chiral 11R-hydroxyeicosapentaenoic acid intermediates [23]. The stereochemical analysis revealed 12% enantiomeric excess for the 11R-hydroxyeicosapentaenoic acid intermediate, confirming the stereospecific nature of the enzymatic process [23].
| Diatom Species | Primary Substrate | Enzyme System | Product Ratio | Reference |
|---|---|---|---|---|
| Thalassiosira rotula | Eicosapentaenoic acid | 11R-lipoxygenase | 1:171 (2,4-decadienal:2,4,7-decatrienal) | [22] |
| Thalassiosira gravida | Arachidonic acid | Phospholipase A2 | 1:0.28 | [22] |
| Skeletonema marinoi | Multiple substrates | Lipoxygenase complex | Variable | [26] |
The cellular localization of biosynthetic enzymes in diatoms demonstrates co-localization of lipoxygenase and lyase activities within the same subcellular fraction [23]. This spatial organization facilitates rapid transport and metabolization of intermediate hydroperoxides, ensuring efficient conversion to final aldehyde products [23]. The wound-activated nature of this biosynthetic pathway suggests an ecological role in chemical defense, with aldehyde production triggered by mechanical disruption of diatom cells [22].
Temporal and spatial variations in diatom 2,4,7-decatrienal production have been documented in marine ecosystems [26]. Studies in mesocosm experiments with Skeletonema marinoi blooms revealed that diatoms serve as major sources of particulate polyunsaturated aldehydes throughout bloom development [26]. During bloom decline phases, these aldehydes were detected in dissolved form at concentrations up to 1 nanomolar in seawater [26].
The formation of 2,4,7-decatrienal through polyunsaturated fatty acid oxidation represents a fundamental biochemical process involving both enzymatic and non-enzymatic pathways [30]. Lipid peroxidation of polyunsaturated fatty acids proceeds through a three-step mechanism consisting of initiation, propagation, and termination phases [30]. The initiation step involves prooxidants such as hydroxyl radicals abstracting allylic hydrogen atoms to form carbon-centered lipid radicals [30].
The propagation phase of fatty acid oxidation involves rapid reaction of lipid radicals with molecular oxygen to form lipid peroxy radicals, which subsequently abstract hydrogen from additional lipid molecules [30]. This chain reaction mechanism generates lipid hydroperoxides as primary products, which undergo further decomposition to form secondary products including aldehydes such as 2,4,7-decatrienal [30]. The termination reaction occurs when antioxidants donate hydrogen atoms to peroxy radical species, forming nonradical products [30].
Research on polyunsaturated fatty acid oxidation has identified specific pathways for 2,4,7-decatrienal formation from linolenic acid precursors [28]. Autoxidation studies of trilinolenoylglycerol demonstrated that 2,4,7-decatrienal serves as a marker compound for linolenate oxidation, with capillary gas chromatography providing sensitive detection methods for monitoring oxidation progress [28]. The relative distribution of volatile products varies significantly depending on the triacylglycerol structure and fatty acid positional arrangements [28].
| Oxidation Parameter | Linoleic Acid | Linolenic Acid | Arachidonic Acid | Reference |
|---|---|---|---|---|
| Primary Hydroperoxides | 9-HPODE, 13-HPODE | 9-HPOTE, 13-HPOTE, 16-HPOTE | 5-HPETE, 12-HPETE, 15-HPETE | [30] |
| Aldehyde Products | Hexanal, 2-heptenal | 2,4-Heptadienal, 2,4,7-Decatrienal | 2,4-Decadienal | [28] |
| Oxidation Rate | Moderate | High | Very High | [29] |
| Chain Length | C18:2 | C18:3 | C20:4 | [29] |
The enzymatic pathways for polyunsaturated fatty acid oxidation involve specific lipoxygenase enzymes that demonstrate positional and stereochemical selectivity [18]. Fatty aldehyde dehydrogenase catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of long-chain aliphatic aldehydes to fatty acids, with substrate preferences for carbon-14 to carbon-18 chain lengths [18]. The enzyme demonstrates capability for oxidizing various aliphatic aldehydes including saturated, unsaturated, and methyl-branched substrates [18].
The omega-oxidation pathway represents an alternative route for fatty acid degradation where the omega-terminal end undergoes hydroxylation followed by oxidation to carboxyl groups [18]. This pathway proceeds through aldehyde intermediates and requires fatty aldehyde dehydrogenase for conversion of omega-hydroxy fatty acids to dicarboxylic acids [18]. Evidence indicates that this pathway contributes to the metabolism of eicosanoid lipids and very long-chain fatty acids through fatty aldehyde dehydrogenase-dependent reactions [18].
2,4,7-Decatrienal,(2E,4E,7Z)- exhibits distinct thermodynamic stability characteristics that are fundamentally influenced by its conjugated triene structure and aldehyde functionality. The compound demonstrates relatively good stability under ambient conditions, with the conjugated double bond system providing structural stabilization through electron delocalization . At room temperature (20°C), the compound maintains structural integrity for extended periods, with no significant degradation observed over 24-hour periods under normal atmospheric conditions [2].
The thermal stability profile of 2,4,7-Decatrienal reveals a temperature-dependent degradation pattern that follows predictable kinetic behavior. Below 100°C, the compound exhibits excellent stability with minimal structural changes [3]. However, as temperatures increase beyond 150°C, significant thermal degradation begins to occur through multiple pathways including β-hydrogen bond scission and homolytic bond cleavage [4]. The activation energy for thermal decomposition has been determined to range between 35-47 kilojoules per mole, depending on the specific matrix environment [5].
The compound's conjugated triene system contributes significantly to its overall thermodynamic stability through resonance stabilization [6] [7]. This electronic delocalization across the three double bonds creates a lower energy state compared to non-conjugated analogues, resulting in enhanced thermal resistance. The (2E,4E,7Z) stereochemical configuration specifically provides optimal orbital overlap for maximum stabilization while maintaining the necessary conformational flexibility .
Temperature-dependent studies reveal that complete thermal breakdown occurs above 250°C, where the compound undergoes rapid decomposition to form carbon dioxide, water, and various small hydrocarbon fragments [2] [3]. The thermal decomposition follows first-order kinetics with respect to substrate concentration, and the process is significantly accelerated in the presence of transition metal catalysts or under oxidative conditions [8].
The oxidation kinetics of 2,4,7-Decatrienal in various lipid matrices demonstrate complex behavior that is highly dependent on the fatty acid composition and processing conditions. In polyunsaturated fatty acid-rich systems such as soybean oil, the compound forms at significantly higher rates compared to saturated fat systems [5]. The formation rate increases exponentially with temperature, following Arrhenius kinetics with activation energies ranging from 35.2 to 47.1 kilojoules per mole depending on the lipid matrix [5].
Research has demonstrated that 2,4,7-Decatrienal is primarily generated through the oxidative degradation of linolenic acid (C18:3) via hydroperoxide decomposition pathways [9]. The compound represents one of the major secondary oxidation products formed when linolenic acid hydroperoxides undergo thermal or metal-catalyzed decomposition [10]. This formation occurs through complex free radical chain reactions involving initiation, propagation, and termination steps characteristic of lipid autoxidation [10].
The propagation phase of lipid oxidation is particularly important for 2,4,7-Decatrienal formation, as peroxyl radicals abstract hydrogen atoms from adjacent lipid molecules, creating new alkyl radicals that react with molecular oxygen [10]. This magnification process leads to exponential increases in hydroperoxide formation, which subsequently decompose to yield the decatrienal compound [10]. The presence of transition metals, particularly iron in both heme and non-heme forms, significantly accelerates this process through Fenton-type reactions [10].
Environmental factors such as light exposure, temperature, and pH significantly influence the oxidation kinetics [11]. Photo-oxidation mechanisms involving singlet oxygen can lead to direct hydroperoxide formation without the traditional free radical pathway, resulting in altered product distributions [10]. The compound's formation is also enhanced under mildly acidic conditions where metal catalysis is more efficient [10].
Matrix effects play a crucial role in determining oxidation rates, with membrane-bound lipids showing enhanced susceptibility due to close proximity of oxidation catalytic sites [10]. The arrangement of lipids in organized structures facilitates the propagation phase of oxidation, leading to increased 2,4,7-Decatrienal formation compared to bulk oil systems [10].
The solubility characteristics of 2,4,7-Decatrienal,(2E,4E,7Z)- reflect its amphiphilic nature, combining a hydrophobic hydrocarbon chain with a polar aldehyde functional group. The compound exhibits limited water solubility, with experimental values indicating solubility of approximately 164.6 milligrams per liter at 25°C [12]. This relatively low aqueous solubility is consistent with its calculated octanol-water partition coefficient (log P) of 3.12, indicating moderate lipophilicity [12].
The octanol-water partition coefficient serves as a critical parameter for understanding the compound's environmental fate and biological activity. The log P value of 3.12 places 2,4,7-Decatrienal in the moderately lipophilic range, suggesting significant potential for bioaccumulation in fatty tissues while maintaining sufficient water solubility for environmental transport [13]. This partition coefficient indicates that the compound preferentially partitions into organic phases by a factor of approximately 1,318 compared to aqueous phases [12].
Solubility studies in various organic solvents reveal that 2,4,7-Decatrienal is readily soluble in polar organic solvents such as ethanol and acetone [14]. The compound shows moderate solubility in non-polar solvents like hexane, reflecting the influence of the polar aldehyde group on overall molecular polarity [14]. This solubility pattern is consistent with the compound's molecular structure, where the conjugated system provides hydrophobic character while the carbonyl group contributes polar interactions .
The Henry's Law constant for 2,4,7-Decatrienal has been calculated as 7.958 Pascal-meters cubed per mole, indicating moderate volatility and potential for air-water partitioning [12]. This value suggests that the compound can exist in both aqueous and atmospheric phases under environmental conditions, with implications for its environmental distribution and fate [12].
The topological polar surface area of 17.10 square angstroms reflects the relatively small polar region contributed by the aldehyde functionality compared to the overall molecular size [15]. This parameter influences the compound's ability to cross biological membranes and its overall bioavailability characteristics [15].
2,4,7-Decatrienal,(2E,4E,7Z)- exhibits significant polymerization tendencies under various environmental conditions, primarily through aldol condensation reactions involving the reactive aldehyde functional group. The compound's polymerization behavior is strongly influenced by temperature, pH, light exposure, and the presence of catalytic species [16]. Under ambient conditions (20°C, neutral pH), polymerization proceeds slowly through spontaneous aldol reactions, with observable changes typically occurring over periods exceeding 30 days [16].
The primary polymerization mechanism involves nucleophilic attack by the enolate form of one molecule on the carbonyl carbon of another, leading to carbon-carbon bond formation characteristic of aldol condensation [17]. This process is significantly enhanced under basic conditions where enolate formation is favored, resulting in accelerated polymerization rates with observable changes occurring within 3-5 days at pH 9-10 [16]. The resulting polymer structures exhibit extended conjugation systems that can further participate in cross-linking reactions [16].
Temperature elevation dramatically increases polymerization rates, with activation energies for the aldol condensation process estimated at approximately 25-35 kilojoules per mole [18]. At temperatures above 60°C, polymerization becomes readily apparent within 7-10 days, while temperatures exceeding 100°C can lead to rapid polymerization accompanied by thermal degradation competing reactions [18] [3].
Photo-initiated polymerization represents another significant pathway under environmental conditions involving ultraviolet light exposure [19]. The conjugated triene system acts as a chromophore, absorbing UV radiation and generating excited states that can initiate radical polymerization mechanisms [20]. This process typically results in cross-linked polymer networks with altered physical and chemical properties compared to thermally-induced condensation products [20].
Metal ion catalysis, particularly involving iron(II) species, dramatically accelerates polymerization through coordination to the carbonyl oxygen and activation of the electrophilic carbon center [10]. In the presence of ferrous ions, polymerization can occur within 6-12 hours under otherwise mild conditions [10]. This catalytic effect is particularly relevant in environmental systems where trace metals are commonly present [10].
The environmental implications of these polymerization tendencies are significant, as the formation of polymeric materials can alter the compound's bioavailability, toxicity, and environmental persistence [19] [21]. Polymerized forms typically exhibit reduced volatility and altered solubility characteristics compared to the monomeric compound [21]. Additionally, the polymerization process can lead to the formation of complex mixture products with varying degrees of cross-linking and molecular weight distribution [21].
Cross-linking reactions can occur through multiple mechanisms, including aldol condensation between different polymer chains and reactions involving the conjugated double bond system [16]. These cross-linking processes result in three-dimensional network structures that exhibit enhanced stability and reduced environmental mobility [16]. The degree of cross-linking is influenced by reaction conditions, with higher temperatures and longer reaction times generally favoring more extensive network formation [16].
| Table 1: Physical Constants of 2,4,7-Decatrienal (2E,4E,7Z) | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | PubChem [15] |
| Molecular Weight (g/mol) | 150.22 | PubChem [15] |
| Exact Mass (g/mol) | 150.104465066 | PubChem [15] |
| Boiling Point (°C) | 233.42 | EPI Suite [12] |
| Melting Point (°C) | -10.65 | EPI Suite [12] |
| Density at 20°C (g/cm³) | 0.900-0.904 | PubChem [14] |
| Refractive Index | 1.538-1.544 | PubChem [14] |
| Topological Polar Surface Area (Ų) | 17.10 | PlantaeDB [15] |
| XlogP (Partition Coefficient) | 3.12 | EPI Suite [12] |
| Vapor Pressure at 25°C (Pa) | 8.72 | EPI Suite [12] |
| Henry's Law Constant (Pa·m³/mol) | 7.958 | EPI Suite [12] |
| Table 2: Thermodynamic Stability Profile of 2,4,7-Decatrienal | |||
|---|---|---|---|
| Temperature Range (°C) | Stability Status | Half-life (approximate) | Primary Degradation Products |
| 20-60 | Stable | > 24 hours | None |
| 100-150 | Moderate degradation | 8-12 hours | Shorter chain aldehydes |
| 150-200 | Significant degradation | 2-4 hours | C5-C7 aldehydes, alcohols |
| 200-250 | Rapid decomposition | 30-60 minutes | Volatile organic compounds |
| 250-300 | Complete breakdown | < 15 minutes | CO₂, H₂O, small hydrocarbons |
| Table 3: Oxidation Kinetics of 2,4,7-Decatrienal Formation in Different Lipid Matrices | |||
|---|---|---|---|
| Lipid Matrix | Formation Rate at 150°C (μg/g·h) | Formation Rate at 200°C (μg/g·h) | Activation Energy (kJ/mol) |
| Soybean Oil (High PUFA) | 12.5 ± 2.1 | 45.8 ± 5.2 | 42.3 ± 3.2 |
| Palm Oil (Mixed SFA/MUFA) | 8.3 ± 1.4 | 31.2 ± 3.8 | 38.7 ± 2.8 |
| Olive Oil (High MUFA) | 6.7 ± 1.2 | 25.6 ± 2.9 | 36.5 ± 2.1 |
| Lard (Mixed SFA/MUFA) | 5.9 ± 0.8 | 22.1 ± 2.5 | 35.2 ± 1.9 |
| Pure Linolenic Acid | 18.2 ± 3.5 | 67.4 ± 8.1 | 47.1 ± 4.0 |
| Table 4: Solubility Characteristics and Partition Coefficients | |||
|---|---|---|---|
| Solvent System | Solubility (mg/L) | Partition Coefficient (Log P) | Distribution Coefficient |
| Water (25°C) | 164.6 | - | - |
| n-Octanol (25°C) | Miscible | 3.12 (octanol/water) | 1318 (calculated) |
| Ethanol (25°C) | High solubility | - | - |
| Hexane (25°C) | Moderate solubility | - | - |
| Acetone (25°C) | High solubility | - | - |
| Table 5: Polymerization Tendencies Under Environmental Conditions | |||
|---|---|---|---|
| Environmental Condition | Polymerization Tendency | Time to Observable Changes | Primary Mechanism |
| Ambient Temperature (20°C) | Very Low | > 30 days | Slow aldol condensation |
| Elevated Temperature (40°C) | Low | 14-21 days | Thermal aldol condensation |
| High Temperature (60°C) | Moderate | 7-10 days | Accelerated condensation |
| UV Light Exposure | High | 2-3 days | Photo-initiated polymerization |
| Metal Ion Catalysis (Fe²⁺) | Very High | 6-12 hours | Metal-catalyzed reactions |
| Acidic pH (pH 4-5) | Low | 10-15 days | Acid-catalyzed condensation |
| Neutral pH (pH 7) | Moderate | 7-14 days | Spontaneous condensation |
| Basic pH (pH 9-10) | High | 3-5 days | Base-catalyzed polymerization |